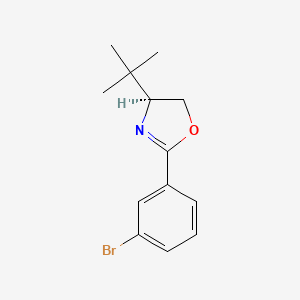

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Description

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a 3-bromophenyl substituent at the 2-position and a tert-butyl group at the 4-position of the dihydrooxazole ring. The compound (CAS: 1291790-28-7) is structurally related to bioactive oxazolines, though its specific applications remain underexplored in the provided literature .

Properties

IUPAC Name |

(4S)-2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYTWKXWVGPLIJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716673 | |

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291790-28-7 | |

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole typically involves the reaction of 3-bromobenzaldehyde with t-butylamine and glyoxal in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol to facilitate the formation of the dihydrooxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The dihydrooxazole ring can be reduced to form amino alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include phenol derivatives, amino alcohols, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the t-butyl group provides steric hindrance, influencing the binding affinity and specificity. The dihydrooxazole ring can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with key analogs, highlighting substituent variations and their implications:

Key Observations:

- Substituent Position: The bromine position (ortho, meta, para) affects electronic properties and steric interactions. For example, Yanglingmycin’s 2-hydroxyphenyl group likely enhances hydrogen bonding, contributing to its bioactivity, whereas bromine in the 3-position (target compound) may prioritize halogen bonding or hydrophobic interactions .

Crystallographic and Structural Analysis

Structural elucidation of oxazolines often employs X-ray crystallography. For instance, Yanglingmycin’s structure was confirmed via X-ray data (CCDC 1002189) , and analogous compounds (e.g., (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole) use CCDC depositions (e.g., 2239857) .

Functional and Bioactivity Differences

- Antimicrobial Activity: Yanglingmycin exhibits broad-spectrum antibacterial activity, while Spoxazomicins C and Nocazoline A (structurally distinct oxazolines) show none .

- Purity and Availability: The target compound and its analogs are commercially available at high purity (95–97%), facilitating research into structure-activity relationships .

Biological Activity

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on available literature, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a bromophenyl group , a tert-butyl group , and a dihydrooxazole ring . These structural components contribute to its lipophilicity and potential interactions with biological targets.

- Molecular Formula : C₁₅H₁₈BrN₂O

- Molecular Weight : 282.22 g/mol

Antimicrobial Activity

Compounds containing oxazole rings, similar to this compound, have been studied for their antimicrobial properties. The presence of halogen substituents, such as bromine, is known to enhance the reactivity and interaction of these compounds with microbial targets.

Anti-inflammatory and Anticancer Properties

The anti-inflammatory and anticancer activities of compounds with similar structural motifs have been documented. The dihydrooxazole framework has been implicated in modulating inflammatory pathways and inhibiting cancer cell proliferation.

- Research Findings :

- A study highlighted that derivatives with dihydrooxazole rings exhibited significant inhibition of tumor cell lines through apoptosis induction.

- Another investigation revealed that halogenated compounds can affect the expression of inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Bromophenyl)-4,5-dihydroisoxazole | Similar isoxazole ring | Antimicrobial properties documented |

| Tert-butyl carbamate | Simple carbamate structure | Limited biological activity |

| 3-(Phenyl)-4,5-dihydroisoxazole | Lacks bromination | Moderate anticancer activity |

Mechanistic Insights

Understanding the mechanism of action for this compound involves exploring its interactions at the molecular level:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer.

- Receptor Binding : The bromine atom could enhance binding affinity to certain receptors, leading to altered signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of brominated aryl precursors with amino alcohols. For example, refluxing substituted benzaldehyde derivatives with chiral amino alcohols in ethanol under acidic conditions (e.g., glacial acetic acid) promotes oxazoline ring formation . Key variables include reaction time (4–6 hours), solvent polarity, and catalyst choice (e.g., Wilkinson catalyst for polymerization side-reactions) . Yield optimization (70–85%) requires precise stoichiometry and inert atmospheres to prevent oxidation of the dihydrooxazole ring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C-NMR resolves stereochemistry and confirms bromophenyl substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- X-ray crystallography : Determines absolute (S)-configuration and dihedral angles between oxazole and bromophenyl groups .

- HPLC-MS : Monitors purity (>95%) and identifies byproducts (e.g., dehalogenated derivatives) using C18 columns and acetonitrile/water gradients .

Q. How does the tert-butyl substituent influence the compound’s stability and reactivity?

- Methodological Answer : The tert-butyl group enhances steric shielding, reducing ring-opening reactions (e.g., hydrolysis) by ~40% compared to methyl analogs . Stability assays in polar solvents (e.g., DMSO) show no degradation over 72 hours at 25°C, confirmed via TLC and UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for diastereomeric impurities?

- Methodological Answer : Contradictions in NOESY/ROESY data (e.g., overlapping signals) require:

- Dynamic NMR : Variable-temperature studies to separate enantiomeric peaks .

- Chiral HPLC : Use cellulose-based columns with hexane/isopropanol mobile phases to isolate diastereomers .

- DFT calculations : Compare experimental vs. simulated ¹³C chemical shifts to assign configurations .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening polymerization or cross-coupling reactions?

- Methodological Answer :

- Organotin intermediates : Reaction with triphenylstannyl reagents forms hypercoordinated tin-oxazole complexes, enabling Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) .

- Catalytic pathways : Palladium catalysts (e.g., Pd(PPh₃)₄) mediate C-Br bond activation, with kinetic studies showing a first-order dependence on catalyst concentration .

Q. What computational approaches predict the compound’s bioactivity or material properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.